![molecular formula C11H14FN B2932296 2-(4-Fluoro-2-methylphenyl)pyrrolidine CAS No. 1270412-03-7](/img/structure/B2932296.png)
2-(4-Fluoro-2-methylphenyl)pyrrolidine
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Overview
Description
“2-(4-Fluoro-2-methylphenyl)pyrrolidine” is a chemical compound with a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a CAS number of 1270412-03-7 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-(4-Fluoro-2-methylphenyl)pyrrolidine” is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “2-(4-Fluoro-2-methylphenyl)pyrrolidine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
I will now provide a comprehensive analysis of the scientific research applications of “2-(4-Fluoro-2-methylphenyl)pyrrolidine”, focusing on six unique applications. Each application will be detailed in a separate section with a clear heading.
Organic Synthesis
“2-(4-Fluoro-2-methylphenyl)pyrrolidine” can serve as an important intermediate in organic synthesis. Its structure could be utilized in the synthesis of complex molecules, particularly in pharmaceuticals, due to the presence of the pyrrolidine ring which is a common motif in many drug molecules .
Pharmaceutical Development
The compound may be used in the design of new drugs, leveraging the pyrrolidine ring’s ability to improve binding affinity and selectivity towards biological targets. It could potentially be involved in creating molecules with better potency and reduced side effects .
Agrochemical Research
In agrochemicals, “2-(4-Fluoro-2-methylphenyl)pyrrolidine” might be used to develop new herbicides, fungicides, or insecticides. The pyrrolidine core is known for its efficacy in such applications, and modifications to its structure could lead to novel agrochemical agents .
Dyestuff Field
As an intermediate, it could also find applications in the dyestuff field, where it might help in creating new dyes with unique properties or improved stability .
Detoxification Studies
The compound could be studied for its interaction with proteins involved in detoxification and clearance of foreign substances from the body. This could lead to insights into how to enhance the body’s natural detoxification processes .
Bioactive Molecule Research
Finally, “2-(4-Fluoro-2-methylphenyl)pyrrolidine” could be part of research into bioactive molecules that require a pyrrolidine ring for target selectivity. This includes studying its effects on various biological pathways and systems .
Mechanism of Action
Biochemical Pathways
It is known that pyrrolidine derivatives can affect a variety of biochemical pathways . For example, some pyrrolidine derivatives have been found to inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can have a variety of biological effects, depending on their specific targets and modes of action .
Action Environment
It is known that the introduction of fluorine atoms into lead structures can improve the physical, biological, and environmental properties of agricultural products .
properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXFCKRWEIIQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-2-methylphenyl)pyrrolidine |
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